molecular formula C9H9ClO2S B2647198 Methyl 4-chloro-3-(methylsulfanyl)benzoate CAS No. 166811-70-7

Methyl 4-chloro-3-(methylsulfanyl)benzoate

Cat. No.: B2647198
CAS No.: 166811-70-7
M. Wt: 216.68
InChI Key: HRZUXPSAFUPMSG-UHFFFAOYSA-N
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Description

Methyl 4-chloro-3-(methylsulfanyl)benzoate is an organic compound with the molecular formula C9H9ClO2S. It is a derivative of benzoic acid, where the hydrogen atom on the benzene ring is substituted by a chlorine atom and a methylsulfanyl group. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-chloro-3-(methylsulfanyl)benzoate can be synthesized through several methods. One common method involves the esterification of 4-chloro-3-(methylsulfanyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control of reaction parameters, leading to higher purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-3-(methylsulfanyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide or thiourea in polar solvents like

Properties

IUPAC Name

methyl 4-chloro-3-methylsulfanylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2S/c1-12-9(11)6-3-4-7(10)8(5-6)13-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRZUXPSAFUPMSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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